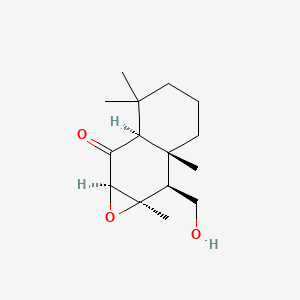

Uvidin A

Beschreibung

Uvidin A is a drimane sesquiterpene, a class of naturally occurring terpenoids characterized by a bicyclic carbon skeleton. Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.3493 g/mol . It is primarily isolated from fungal sources, such as Lactarius species, and has garnered interest due to its role as a synthetic precursor in the preparation of bioactive molecules, including (-)-cinnamodial . While its pharmacological profile remains less documented compared to analogs, its structural complexity and synthetic utility underscore its significance in organic chemistry and drug discovery.

Eigenschaften

CAS-Nummer |

74636-06-9 |

|---|---|

Molekularformel |

C15H24O3 |

Molekulargewicht |

252.35 g/mol |

IUPAC-Name |

(1aR,2aS,6aR,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-1a,2a,4,5,6,7-hexahydronaphtho[2,3-b]oxiren-2-one |

InChI |

InChI=1S/C15H24O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9,11-12,16H,5-8H2,1-4H3/t9-,11+,12+,14-,15-/m1/s1 |

InChI-Schlüssel |

AHPUPUJYVYUVKA-BRIGZHOFSA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1C(=O)[C@H]3[C@@]([C@@H]2CO)(O3)C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1C(=O)C3C(C2CO)(O3)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Uvidin A can be isolated from the fungus Lactarius uvidus through a series of extraction and purification steps . The structure and stereochemistry of Uvidin A have been determined using spectroscopic data and chemical reactions . The synthetic routes and reaction conditions for Uvidin A involve transformations from drimenol, a related sesquiterpene .

Analyse Chemischer Reaktionen

Uvidin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Uvidin A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed that Uvidin A may interact with enzymes and receptors involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Uvidin A vs. Uvidin C

Structural Similarities and Differences

- Uvidin A : C₁₅H₂₄O₃ (MW: 252.35 g/mol), featuring a drimane backbone with three oxygen-containing functional groups (e.g., hydroxyl, ketone, or epoxide groups) .

- Uvidin C : C₁₅H₂₆O₃ (MW: 254.36 g/mol), differing by two additional hydrogen atoms, likely due to a saturated bond or distinct substitution pattern .

Bioactivity

- Uvidin C : Exhibits marked bioactivity in antimicrobial and anti-inflammatory assays, attributed to its electrophilic functional groups that interact with cellular targets .

- Uvidin A: Limited bioactivity data exist, but its synthetic derivatives (e.g., cinnamodial) demonstrate insecticidal and antifungal properties .

Uvidin A vs. Other Drimane Sesquiterpenes

Uvidin D and Uvidin E

Petunidin and Malvidin Derivatives

- However, their applications diverge, with anthocyanins being used primarily as antioxidants, whereas Uvidin A is leveraged for synthetic chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.